![molecular formula C55H74MgN4O6 B12334247 Magnesium, [(2E,7R,11R)-3,7,11,15-tetramethyl-2-hexadecenyl(3S,4S,21R)-9-ethenyl-14-ethyl-13-formyl-21-(methoxycarbonyl)-4,8,18-trimethyl-20-oxo-3-phorbinepropanoato(2-)-kN23,kN24,kN25,kN26]-,(SP-4-2)-](/img/structure/B12334247.png)
Magnesium, [(2E,7R,11R)-3,7,11,15-tetramethyl-2-hexadecenyl(3S,4S,21R)-9-ethenyl-14-ethyl-13-formyl-21-(methoxycarbonyl)-4,8,18-trimethyl-20-oxo-3-phorbinepropanoato(2-)-kN23,kN24,kN25,kN26]-,(SP-4-2)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium, [(2E,7R,11R)-3,7,11,15-tetramethyl-2-hexadecenyl(3S,4S,21R)-9-ethenyl-14-ethyl-13-formyl-21-(methoxycarbonyl)-4,8,18-trimethyl-20-oxo-3-phorbinepropanoato(2-)-kN23,kN24,kN25,kN26]-,(SP-4-2)- is a complex organometallic compound It is characterized by its intricate structure, which includes multiple stereocenters and a magnesium ion coordinated to a phorbine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the phorbine ring system. The key steps include:
Formation of the Phorbine Ring: This involves the cyclization of suitable precursors under controlled conditions.
Introduction of Functional Groups: Various functional groups such as formyl, methoxycarbonyl, and ethenyl groups are introduced through specific reactions.
Coordination with Magnesium: The final step involves the coordination of the magnesium ion to the phorbine ring, which is achieved by reacting the phorbine derivative with a magnesium salt under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the magnesium ion.
Reduction: Reduction reactions can modify the functional groups attached to the phorbine ring.
Substitution: Substitution reactions can replace specific functional groups with others, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation states of magnesium, while substitution reactions can yield derivatives with different functional groups.
科学的研究の応用
This compound has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions due to its unique coordination properties.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as light-absorbing materials for solar cells.
作用機序
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The magnesium ion plays a crucial role in stabilizing the phorbine ring and facilitating its interactions with other molecules. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Similar Compounds
Similar compounds include other magnesium-coordinated phorbine derivatives and chlorophyll analogs. These compounds share structural similarities but differ in their functional groups and coordination environments.
Uniqueness
What sets this compound apart is its specific combination of functional groups and stereochemistry, which confer unique properties such as enhanced stability and reactivity. This makes it particularly valuable for applications that require precise control over molecular interactions.
Conclusion
Magnesium, [(2E,7R,11R)-3,7,11,15-tetramethyl-2-hexadecenyl(3S,4S,21R)-9-ethenyl-14-ethyl-13-formyl-21-(methoxycarbonyl)-4,8,18-trimethyl-20-oxo-3-phorbinepropanoato(2-)-kN23,kN24,kN25,kN26]-,(SP-4-2)- is a compound of significant scientific interest. Its complex structure and unique properties make it valuable for various applications in chemistry, biology, medicine, and industry. Further research into its synthesis, reactions, and mechanisms of action will continue to uncover new possibilities for its use.
特性
分子式 |
C55H74MgN4O6 |
|---|---|
分子量 |
911.5 g/mol |
IUPAC名 |
magnesium;methyl (1Z,3R,9Z,14Z,18Z,21S,22S)-16-ethenyl-11-ethyl-12-formyl-17,21,26-trimethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23-azonia-7,24,25-triazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,14,16,18,20(23)-octaene-3-carboxylate |
InChI |
InChI=1S/C55H74N4O6.Mg/c1-12-38-35(8)42-27-43-36(9)40(23-24-48(61)65-26-25-34(7)22-16-21-33(6)20-15-19-32(5)18-14-17-31(3)4)52(58-43)50-51(55(63)64-11)54(62)49-37(10)44(59-53(49)50)28-46-39(13-2)41(30-60)47(57-46)29-45(38)56-42;/h12,25,27-33,36,39-41,47,51H,1,13-24,26H2,2-11H3,(H-,56,58,59,62);/q-2;+2/b34-25+,45-29-,46-28-;/t32-,33-,36+,39?,40+,41?,47?,51-;/m1./s1 |
InChIキー |
UUFAUXFQUBIEPF-CFOKJDFOSA-N |
異性体SMILES |
CCC\1C(C2/C=C\3/C(=C(/C(=C/C4=[NH+]/C(=C\5/[C@H](C(=O)C6=C5[N-]C(=C6C)/C=C1\[N-]2)C(=O)OC)/[C@H]([C@@H]4C)CCC(=O)OC/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)/[N-]3)C)C=C)C=O.[Mg+2] |
正規SMILES |
CCC1C(C2C=C3C(=C(C(=CC4=[NH+]C(=C5C(C(=O)C6=C5[N-]C(=C6C)C=C1[N-]2)C(=O)OC)C(C4C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)[N-]3)C)C=C)C=O.[Mg+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


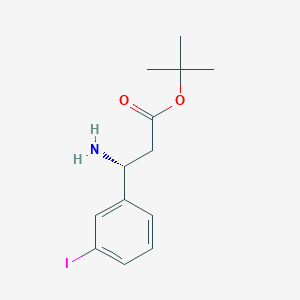
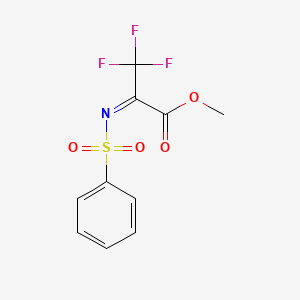
![Ethyl 2-chlorobenzo[d]thiazole-7-carboxylate](/img/structure/B12334187.png)
![[3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-4a,5,6,8a-tetrahydropyrido[2,3-d]pyrimidin-5-yl] 4-methylbenzenesulfonate](/img/structure/B12334196.png)
![N-[(E)-(4-methylphenyl)methylideneamino]-1,2-dihydrobenzo[e][1]benzofuran-2-carboxamide](/img/structure/B12334202.png)
![1-[(2,4-Dimethoxyphenyl)methyl]-7-fluoro-indoline-2-carboxylic acid](/img/structure/B12334208.png)
![tert-butyl 4,5,7,8-tetrahydro-2H-pyrazolo[3,4-d]azepine-6-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B12334210.png)
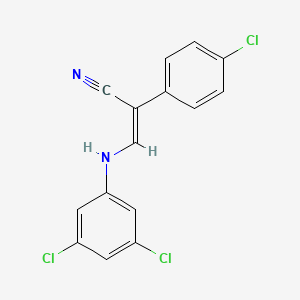
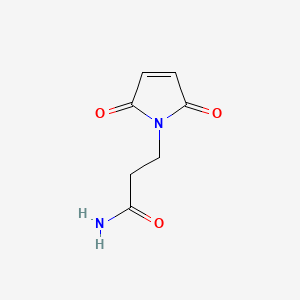
![sodium;4-hydroxy-5-[(2-hydroxyphenyl)methylideneamino]-7-sulfonaphthalene-2-sulfonate;hydrate](/img/structure/B12334228.png)
![2,4,5,8,9,11-Hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,9-diene](/img/structure/B12334231.png)
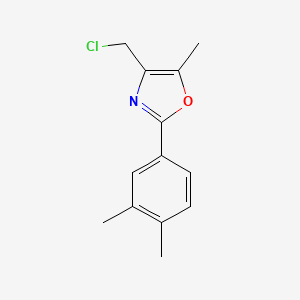
![5-amino-3-[(Z)-1-cyano-2-(1H-indol-3-yl)ethenyl]-4,5-dihydro-1H-pyrazole-4-carbonitrile](/img/structure/B12334259.png)
![(2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-(furan-2-yl)-3-oxopropanal](/img/structure/B12334278.png)
